molecular formula C15H14BrNOS B2472251 N-(4-bromophenyl)-2-(p-tolylthio)acetamide CAS No. 219139-11-4

N-(4-bromophenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2472251
CAS No.: 219139-11-4
M. Wt: 336.25
InChI Key: JSOAEOAADSSLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-(p-tolylthio)acetamide is a synthetic organic compound with the CAS Registry Number 219139-11-4 and a molecular formula of C 15 H 14 BrNOS . It features a molecular weight of 336.25 g/mol and is characterized by an acetamide backbone linking a 4-bromophenyl group and a p-tolylthio moiety via a thioether bridge . As a brominated and sulfur-containing acetamide derivative, it serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. While direct biological data for this specific compound is not widely published, structurally related N-substituted acetamide derivatives are frequently investigated for their potential pharmacological properties. For instance, similar compounds containing thiophene cores have been studied for their antimycobacterial activities, highlighting the relevance of such structures in early-stage drug discovery . Researchers value this compound primarily as a building block for the development of more complex molecules and for structure-activity relationship (SAR) studies. Its mechanism of action is not defined and would be entirely dependent on the specific research context in which it is applied. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOAEOAADSSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Bromophenyl 2 P Tolylthio Acetamide and Analogues

Direct Synthesis Approaches for N-(4-bromophenyl)-2-(p-tolylthio)acetamide

Direct synthesis of the target molecule typically involves the formation of the central amide bond as the key step, connecting the 4-bromophenylamino moiety with the 2-(p-tolylthio)acetyl group. This can be achieved through a highly reliable and widely used reaction between an amine and a carboxylic acid derivative.

Reaction Pathways Involving Thioacetylation and Amide Bond Formation

A primary and efficient route for the synthesis of this compound is the acylation of 4-bromoaniline (B143363) with a reactive derivative of 2-(p-tolylthio)acetic acid. This pathway can be dissected into two main conceptual steps: the preparation of the thioacetic acid component and its subsequent coupling with the aniline (B41778).

The synthesis of the 2-(p-tolylthio)acetic acid intermediate is itself a straightforward process, typically achieved through the nucleophilic substitution of a haloacetic acid with p-thiocresol. The reaction is generally carried out in the presence of a base, such as sodium hydroxide, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Once 2-(p-tolylthio)acetic acid is obtained, it can be activated to facilitate the amide bond formation. A common method of activation is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-(p-tolylthio)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The final step is the reaction of 2-(p-tolylthio)acetyl chloride with 4-bromoaniline. nih.gov This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. libretexts.org A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct. reddit.com

An alternative direct approach involves the reaction of 4-bromoaniline with 2-chloro-N-(4-bromophenyl)acetamide, followed by a nucleophilic substitution with p-thiocresol. However, this route is generally less preferred due to potential side reactions.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the specific coupling reagents used for the amide bond formation.

For the acylation of 4-bromoaniline with 2-(p-tolylthio)acetyl chloride, a variety of aprotic solvents can be employed, with tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) being common choices. nih.govresearchgate.net The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to ensure complete conversion. nih.gov The selection of the base is also crucial; while pyridine can act as both a base and a nucleophilic catalyst, sterically hindered non-nucleophilic bases like triethylamine are often used to minimize side reactions. reddit.com

In cases where the carboxylic acid is used directly without conversion to the acyl chloride, a coupling agent is necessary to facilitate the amide bond formation. A wide array of such reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. archivepp.comgrowingscience.com The choice of coupling reagent and solvent system is critical for achieving high yields and purity. For instance, ruthenium-catalyzed amidation has been shown to be effective in solvents like dioxane. nih.gov

Below is a table summarizing typical reagents and conditions for the key reaction steps.

StepReagentsSolventTemperatureNotes
Thioether Formation p-Thiocresol, Chloroacetic acid, NaOHWater/EthanolRefluxFormation of 2-(p-tolylthio)acetic acid.
Acyl Chloride Formation 2-(p-tolylthio)acetic acid, Thionyl chloride (SOCl₂)TolueneRefluxConversion to the reactive acyl chloride.
Amide Bond Formation 2-(p-tolylthio)acetyl chloride, 4-Bromoaniline, TriethylamineTetrahydrofuran (THF)Room TemperatureFinal coupling step. nih.gov
Direct Amide Coupling 2-(p-tolylthio)acetic acid, 4-Bromoaniline, EDC/HOBtDichloromethane (DCM)Room TemperatureAlternative to the acyl chloride route. archivepp.com

Convergent and Divergent Synthetic Strategies for Related Acetamide (B32628) Derivatives

Beyond the direct synthesis of this compound, convergent and divergent strategies offer powerful platforms for the creation of a library of related acetamide derivatives. These approaches are particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Utilizing Substituted Anilines and Acetyl Halides

A divergent synthetic approach can be employed, starting from a common intermediate which is then elaborated into a variety of final products. For instance, 2-chloroacetyl chloride can be reacted with a panel of substituted anilines to produce a series of N-(substituted-phenyl)-2-chloroacetamides. researchgate.net These intermediates can then be further functionalized.

Conversely, a convergent strategy involves the independent synthesis of two or more fragments that are then combined in the final steps of the synthesis. In the context of the target molecule and its analogues, one fragment could be a substituted aniline and the other a substituted 2-(arylthio)acetic acid. These are synthesized separately and then coupled in the final step. This approach is highly efficient for generating a diverse range of analogues, as different anilines can be combined with different thioacetic acids.

The following table illustrates a selection of substituted anilines and their corresponding N-aryl-2-chloroacetamide intermediates.

Substituted AnilineCorresponding N-Aryl-2-chloroacetamide
4-Bromoaniline2-Chloro-N-(4-bromophenyl)acetamide
4-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide
4-Methylaniline2-Chloro-N-(p-tolyl)acetamide
4-Nitroaniline2-Chloro-N-(4-nitrophenyl)acetamide

Incorporation of Thioether Linkages

The thioether linkage is a key structural feature of the target molecule and its analogues. This bond is most commonly formed via a nucleophilic substitution reaction between a thiol and an alkyl halide. In the context of synthesizing analogues of this compound, this can be achieved in several ways.

In a divergent approach, a common intermediate such as 2-chloro-N-(4-bromophenyl)acetamide can be reacted with a variety of thiols to generate a series of analogues with different arylthio or alkylthio groups. This method allows for the systematic modification of the sulfur-linked moiety.

Alternatively, in a convergent synthesis, a library of 2-(arylthio)acetic acids can be prepared by reacting various thiols with chloroacetic acid. These acids can then be coupled with a specific aniline, such as 4-bromoaniline, to produce the desired set of analogues.

Multistep Synthesis Sequences for Complex Analogues

The synthesis of more complex analogues of this compound often requires multistep reaction sequences. These sequences can be designed to introduce additional functional groups or to build more elaborate molecular architectures.

For example, a multistep synthesis could begin with a more complex substituted aniline, which is then carried through the acylation and thioether formation steps. Alternatively, functional groups can be introduced onto the aromatic rings of the starting materials prior to the core synthesis, or they can be added to the final molecule through subsequent reactions.

An example of a multistep sequence to a more complex analogue could involve:

Synthesis of a substituted 2-(arylthio)acetic acid with additional functional groups on the aryl ring.

Protection of any reactive functional groups if necessary.

Coupling of the protected thioacetic acid with a substituted aniline.

Deprotection to yield the final complex analogue.

These multistep approaches provide the flexibility to create a wide array of structurally diverse compounds for various research applications.

Advanced Synthetic Techniques and Catalysis in Acetamide Synthesis

The synthesis of acetamide derivatives, a core structural motif in many biologically active compounds and functional materials, has been significantly advanced through modern catalytic methods and innovative reaction conditions. These techniques often provide greener and more efficient alternatives to traditional synthetic routes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netirjmets.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating of the reaction mixture. nih.gov This technique is particularly advantageous for the synthesis of acetamide derivatives, where direct amidation of carboxylic acids or their derivatives with amines can be efficiently achieved. researchgate.net

In a typical microwave-assisted synthesis of an acetamide, such as a derivative of N-phenylacetamide, the reactants are mixed in a suitable vessel and subjected to microwave irradiation at a specific temperature and power for a short duration. irjmets.comnih.gov For instance, the reaction of a substituted aniline with a chloroacetyl chloride derivative can be completed in minutes with good yields. nih.gov The solvent-free application of microwave technology is especially noteworthy as it aligns with the principles of green chemistry by reducing waste.

Below is a representative table illustrating the potential advantages of microwave-assisted synthesis over conventional heating for the synthesis of acetamide derivatives.

Reaction ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours5-15 minutes researchgate.net
Energy Consumption HighLow
Solvent Usage Often requires high-boiling solventsCan often be performed solvent-free
Yield Moderate to goodOften higher yields nih.gov
By-product Formation Can be significantOften minimized

This table provides a generalized comparison based on literature for acetamide synthesis.

N-alkylation of amides is a fundamental transformation for the synthesis of more complex, substituted amide derivatives. This reaction introduces an alkyl group onto the nitrogen atom of the amide, which can significantly alter the molecule's physical, chemical, and biological properties. While N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to the amide oxygen, various methods have been developed to achieve this transformation.

One common strategy involves the use of a strong base to deprotonate the amide, forming a more nucleophilic amide anion, which then reacts with an alkylating agent such as an alkyl halide. However, achieving selective N-alkylation over O-alkylation can be a challenge. The choice of base, solvent, and reaction conditions is critical in directing the outcome of the reaction. For the synthesis of N-alkylated derivatives of this compound, a similar approach could be envisioned, where the parent amide is treated with a suitable base and an appropriate alkyl halide to introduce diversity at the amide nitrogen. The use of microwave irradiation has also been reported to facilitate N-alkylation reactions of some amide systems.

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for the construction of the thiazole ring, a common heterocyclic motif in many pharmaceuticals and biologically active compounds. mdpi.comnih.gov The reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net This method can be adapted to synthesize thiazole derivatives from this compound, where the acetamide would first need to be converted to the corresponding thioamide.

The resulting N-(4-bromophenyl)-2-(p-tolylthio)thioacetamide could then be reacted with various α-haloketones to yield a library of 2,4-disubstituted thiazole derivatives. The substituents on the thiazole ring can be readily varied by choosing different α-haloketones. Microwave-assisted Hantzsch thiazole synthesis has been shown to be highly effective, leading to rapid formation of the desired thiazole products in high yields. nih.gov

A generalized reaction scheme for the Hantzsch thiazole synthesis is presented below: Step 1: Thionation of the Acetamide this compound + Thionating Agent → N-(4-bromophenyl)-2-(p-tolylthio)thioacetamide

Step 2: Hantzsch Cyclization N-(4-bromophenyl)-2-(p-tolylthio)thioacetamide + α-Haloketone → Substituted Thiazole Derivative

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comjlu.edu.cn This reaction is a powerful tool for introducing an aminomethyl group into a molecule, leading to the formation of so-called "Mannich bases". nih.govnih.gov These products are often valuable intermediates in the synthesis of more complex molecules. ias.ac.in

In the context of this compound, the aromatic ring of the 4-bromophenyl group could potentially undergo a Mannich reaction if there is an activating group present that facilitates electrophilic substitution. More commonly, the active methylene (B1212753) group of a related precursor could be a site for the Mannich reaction. Alternatively, Mannich reactions are extensively used in the synthesis of various heterocyclic and acyclic structures that could be later coupled with the this compound scaffold. For instance, a Mannich base containing a primary amine could be acylated with 2-(p-tolylthio)acetyl chloride to form a more complex analogue.

N-Thiosuccinimides are versatile reagents that can be used for the formation of sulfur-nitrogen (S-N) bonds. rsc.orgresearchgate.net This methodology has been particularly useful for the N-sulfenylation of various nitrogen-containing compounds. rsc.org The reaction typically involves the transfer of the sulfur-containing group from the N-thiosuccinimide to a nucleophilic nitrogen atom.

This technique could be applied to create analogues of this compound where an additional sulfur-linked substituent is attached to the amide nitrogen. For this, a precursor amide, N-(4-bromophenyl)acetamide, could be reacted with an N-(p-tolylthio)succinimide to form an N-sulfenylated intermediate. Subsequent reaction with chloroacetic acid or its derivative could then be used to build the final acetamide structure. This approach offers a route to novel derivatives with a direct N-S bond. rsc.org

Electrochemical methods in organic synthesis are gaining increasing attention as they offer a green and efficient alternative to traditional reagent-based redox reactions. nih.govresearchgate.net Electrosynthesis can be used to generate reactive intermediates under mild conditions, often avoiding the use of harsh or toxic reagents. rsc.org

While direct electrochemical synthesis of this compound is not prominently described, related electrochemical transformations such as amidoselenation are of interest. Amidoselenation involves the addition of both an amide and a selenium group across a double bond. researchgate.net This type of reaction could be used to synthesize seleno-analogues of this compound from an appropriate olefinic precursor. For example, an electrochemical oxidative cyclization could be employed to construct selenium-containing heterocycles that could then be further functionalized. nih.govresearchgate.net This approach highlights the potential of electrosynthesis to access novel selenium-containing amide derivatives.

Characterization Techniques for Synthesized Compounds (e.g., Spectroscopic Confirmation)

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds.

Infrared (IR) Spectroscopy is a fundamental technique used to identify the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is typically observed in the region of 1650-1700 cm⁻¹. Another significant band is the N-H stretching vibration of the secondary amide, which usually appears in the range of 3200-3400 cm⁻¹. The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on both the bromophenyl and tolyl rings. The protons on the bromophenyl ring would likely appear as two doublets due to para-substitution. Similarly, the protons on the p-tolyl ring would also exhibit a characteristic splitting pattern of two doublets. A singlet corresponding to the methylene protons (-S-CH₂-CO-) would be expected, and another singlet for the methyl protons (-CH₃) of the tolyl group would be observed further upfield. The amide proton (N-H) would appear as a broad singlet.

¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms in the molecule. The spectrum of this compound would show signals for the carbonyl carbon of the amide, the methylene carbon, the methyl carbon, and the various aromatic carbons. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of the bromine atom. nist.govnist.gov

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify the purity and composition of the synthesized compound.

In-depth Analysis of this compound Reveals Research Gap in Crystallographic Data

A thorough review of available scientific literature indicates a significant gap in the crystallographic and structural analysis of the chemical compound This compound . Despite the existence of detailed structural studies for homologous and related acetamide compounds, a specific single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, a detailed, data-driven article focusing solely on its specific molecular structure, conformational analysis, and supramolecular assembly cannot be constructed at this time.

While research on related structures provides a general understanding of the behaviors of N-aryl acetamides, the precise bond lengths, dihedral angles, and intermolecular interactions are unique to each specific crystalline form. Extrapolation from homologues would not meet the standard of scientific accuracy required for a detailed structural report.

For context, studies on closely related compounds such as N-(4-bromophenyl)acetamide and N-(4-Bromophenyl)-2-(2-thienyl)acetamide have successfully elucidated their structures through single-crystal X-ray diffraction. nih.govnih.gov These analyses have revealed key details about their molecular geometry, the nature of their hydrogen bonding networks (typically N-H···O interactions), and the presence of other non-covalent forces like C-H···π interactions that dictate their crystal packing. nih.govresearchgate.net

For instance, a polymorph of N-(4-bromophenyl)acetamide, crystallized in the monoclinic space group P21/c, shows that molecules are linked by N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net In the case of N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the molecule is twisted, with a significant dihedral angle between the benzene (B151609) and thiophene (B33073) rings, and its crystal structure is stabilized by linear supramolecular chains formed through N—H⋯O hydrogen bonding. nih.gov

The absence of a similar published study for this compound prevents a scientifically rigorous discussion of its specific structural parameters as requested. The scientific community relies on dedicated crystallographic studies, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), to provide the foundational data for such analyses. A search for the specific target compound in these resources did not yield the necessary structural information.

This highlights a clear opportunity for future research. A definitive single-crystal X-ray diffraction study of this compound would be required to provide the explicit data needed to populate the detailed structural analysis outlined in the initial request. Such a study would authoritatively determine its molecular geometry, conformational specifics, and the intricate network of intermolecular interactions that govern its solid-state architecture.

Molecular Structure, Conformational Analysis, and Supramolecular Assembly

Intermolecular Interactions and Crystal Packing Architectures

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions.

For a related compound, N-(4-bromophenyl)acetamide , Hirshfeld surface analysis reveals the dominant role of N—H···O hydrogen bonds in forming supramolecular chains. nih.gov In a study of another analogue, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , the most significant contributions to the crystal packing were from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov These findings suggest that for N-(4-bromophenyl)-2-(p-tolylthio)acetamide, one could anticipate significant contributions from hydrogen bonding involving the amide group, as well as contacts involving the bromine and sulfur atoms and the aromatic rings.

A hypothetical breakdown of intermolecular contacts for the title compound, based on analyses of similar structures, is presented in the table below. nih.govresearchgate.netnih.govresearchgate.net

Intermolecular ContactPredicted Contribution (%)
H···H~35-45%
C···H/H···C~15-25%
Br···H/H···Br~10-15%
O···H/H···O~5-10%
S···H/H···S~5-10%
N···H/H···N~1-5%
C···C (π-π stacking)Variable

This table is a predictive model based on data from analogous compounds and does not represent experimental data for this compound.

Energy Frameworks for Quantifying Interaction Energies

Energy frameworks are a computational chemistry tool used to quantify the energetic significance of the intermolecular interactions identified through Hirshfeld surface analysis. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, providing a visual representation of the crystal's energetic architecture. The frameworks are typically displayed as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.

Polymorphism and Solid-State Structural Variability in Acetamide (B32628) Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Acetamide derivatives are known to exhibit polymorphism, which can be influenced by factors such as solvent of crystallization and temperature. nih.govresearchgate.netpsu.edu

For instance, N-(4-bromophenyl)acetamide has been reported to exist in at least two polymorphic forms. One form crystallizes in the orthorhombic space group Pna21, while a different polymorph crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The primary differences between these polymorphs lie in the arrangement of the molecules in the crystal lattice, leading to variations in intermolecular interactions. nih.gov In the monoclinic form, molecules are linked by N—H···O hydrogen bonds to form chains, which are further stabilized by weak C—H···π interactions. nih.govresearchgate.net

The potential for polymorphism in this compound is high, given the conformational flexibility of the thioether linkage and the various possibilities for intermolecular interactions. The specific solid-state structure adopted would likely depend on the crystallization conditions. The study of polymorphism in acetamide derivatives is crucial for understanding their structure-property relationships and for applications in materials science and pharmaceuticals. nih.govmdpi.com

Computational and Theoretical Chemistry of N 4 Bromophenyl 2 P Tolylthio Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-bromophenyl)-2-(p-tolylthio)acetamide, DFT calculations can elucidate its fundamental chemical properties.

The electronic structure of a molecule is crucial in determining its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

In studies of similar acetamide (B32628) derivatives, DFT calculations have been used to determine these energy levels. nih.gov For instance, a small HOMO-LUMO energy gap in related compounds indicates that charge transfer can readily occur within the molecule, suggesting higher chemical reactivity. nih.gov This principle is applicable to this compound, where the presence of electron-donating and electron-withdrawing groups would influence the energies of the HOMO and LUMO.

Table 1: Representative HOMO-LUMO Energy Data for Related Acetamide Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide -5.03 -1.41 3.62

Note: This data is from a study on a related organoselenium compound and is presented here for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide group, as well as the sulfur atom, making them potential sites for hydrogen bonding and other interactions. researchgate.net The aromatic rings would exhibit a more complex potential distribution due to the interplay of the substituent groups.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to visualize and analyze noncovalent interactions within and between molecules. This analysis is crucial for understanding phenomena such as hydrogen bonding and van der Waals interactions, which play a significant role in molecular conformation and crystal packing. In the crystal structures of related acetamide compounds, N–H···O hydrogen bonds are a common feature, often leading to the formation of supramolecular chains. nih.govresearchgate.net RDG analysis can provide a graphical representation of these interactions, highlighting the regions where they occur and their relative strengths.

Computational simulations of this compound can be performed in various environments to understand how its properties change with the surrounding medium. Gas-phase simulations provide insights into the intrinsic properties of the molecule without external influences. In contrast, simulations in aqueous or other solvent phases are more representative of biological or chemical reaction conditions. The choice of solvent can significantly affect the molecule's conformation, electronic properties, and reactivity. xisdxjxsu.asia For example, polar solvents can stabilize charged or polar regions of the molecule, potentially altering its preferred conformation and interaction with other molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Molecular docking studies on compounds structurally similar to this compound have been conducted to predict their binding interactions with various biological targets. nih.gov For instance, in studies of acetamide derivatives as potential anti-HIV agents, docking simulations have been used to understand how these molecules interact with the amino acid residues in the active site of the reverse transcriptase enzyme. nih.govresearchgate.net These studies often reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining the binding affinity. researchgate.net

For this compound, a molecular docking simulation would involve placing the molecule into the binding site of a target protein and evaluating the potential binding conformations based on a scoring function. The results would provide insights into the likely binding orientation and the key intermolecular interactions responsible for the stability of the complex.

Table 2: Illustrative Molecular Docking Results for a Related Compound with a Bacterial Protein Target

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues

Note: This data is from a study on a related organoselenium compound and is presented here for illustrative purposes. researchgate.net

Based on a thorough search of publicly available scientific literature, there is no specific research data available for the compound “this compound” corresponding to the requested article outline on its computational and theoretical chemistry. The required detailed research findings for ligand-receptor interactions, pharmacophore modeling, virtual screening, and in silico property prediction for this exact molecule could not be retrieved.

Therefore, it is not possible to generate the requested article while adhering to the strict constraints of focusing solely on "this compound" and providing scientifically accurate, sourced content for each specified subsection. Generating content would require speculating or using data from structurally related but different compounds, which would violate the core instructions of the prompt.

An article on the biological activities of the chemical compound This compound cannot be generated at this time. Extensive searches for scientific literature detailing the biological and pharmacological properties of this specific molecule have not yielded any published research data.

While studies exist for structurally related compounds, such as other acetamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these sources. The requested detailed outline, covering specific anticancer and antimicrobial activities, including mechanisms like ROS generation, caspase activation, and impact on mitochondrial membrane potential, requires specific experimental data for this exact compound.

Currently, there is no available scientific information to populate the requested sections on:

Anticancer Potential and Cytotoxic Mechanisms (including cytotoxicity against Hela, A549, U87, MCF-7, PC3 cell lines, induction of reactive oxygen species, modulation of apoptotic pathways, and impact on mitochondrial membrane potential).

Antimicrobial Activities .

Therefore, a scientifically accurate and informative article adhering to the provided structure and content requirements cannot be constructed. Further research and publication on the biological activities of this compound are needed before such an article can be written.

Biological Activities and Pharmacological Target Engagement

Antimicrobial Activities

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

While direct and comprehensive studies on the antibacterial spectrum of N-(4-bromophenyl)-2-(p-tolylthio)acetamide are not extensively available in the reviewed literature, the broader class of N-phenylacetamide derivatives has demonstrated notable antibacterial properties. For instance, research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has shown promising results against various bacteria. mdpi.com Similarly, studies on functionalized N-(4-bromophenyl)furan-2-carboxamides have revealed antibacterial activities against clinically isolated drug-resistant bacteria. nih.gov These findings suggest that the N-(4-bromophenyl)acetamide scaffold is a promising framework for the development of new antibacterial agents. However, specific data detailing the minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive and Gram-negative bacteria are needed to fully characterize its antibacterial profile.

Antifungal Efficacy Against Fungal Pathogens

The potential of acetamide (B32628) derivatives as antifungal agents has been an area of active investigation. Studies on compounds structurally related to this compound have shown varied levels of antifungal activity. For example, 2-chloro-N-phenylacetamide has been evaluated for its activity against fluconazole-resistant Candida species. nih.gov Furthermore, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives have been synthesized and tested for their anti-fungal properties. ajprd.com Although these studies provide a basis for the potential antifungal efficacy of the broader chemical class, specific data on the fungicidal or fungistatic activity of this compound against key fungal pathogens remains to be elucidated through dedicated research.

Antituberculosis Activity

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. While the direct antitubercular activity of this compound has not been specifically reported in the available literature, related acetamide structures have been explored for this purpose. For instance, a novel series of 2-(quinoline-4-yloxy)acetamides were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth, demonstrating potent activity. nih.gov Another study focused on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which were tested against three Mycobacterium tuberculosis cell lines. researchgate.net These examples highlight the potential of the acetamide scaffold in the design of new antitubercular drugs, yet underscore the need for specific testing of this compound to determine its efficacy against M. tuberculosis.

Antimalarial and Antiparasitic Efficacy (e.g., Leishmania amazonensis, Trypanosoma cruzi)

Research into the antiparasitic properties of acetamide derivatives has yielded promising results. A study on the synthesis and biological evaluation of novel 2-nitropyrrole derivatives identified N-(4-bromophenyl)-2-(2-nitro-1H-pyrrol-1-yl)acetamide, a close analog of the subject compound, as having activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov While this provides a strong indication of potential anti-trypanosomal activity, further studies are required to determine the specific efficacy of this compound.

With regard to Leishmania amazonensis, while direct studies on this compound are lacking, the broader class of acetamide derivatives continues to be a source of investigation for antileishmanial drug discovery. The evaluation of various chemical libraries often includes compounds with similar structural motifs, highlighting the perceived potential of this chemical class.

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes can provide insights into its mechanism of action and potential therapeutic applications beyond antimicrobial and antiparasitic activities.

Xanthine (B1682287) Oxidase Inhibition Profile

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing conditions like gout. While there is no specific data available on the xanthine oxidase inhibition profile of this compound, a study on the related compound N-(2-Hydroxyphenyl) Acetamide demonstrated remarkable analgesic and xanthine oxidase inhibition effects. readersinsight.net This suggests that the acetamide scaffold may have the potential to interact with xanthine oxidase. However, dedicated enzymatic assays are necessary to determine the specific IC50 value and the nature of inhibition (e.g., competitive, non-competitive) for this compound.

Modulation of Specific Receptor Systems

Interaction with G Protein-Coupled Receptors (GPCRs)

No studies were identified that investigate or document any direct interaction between this compound and G Protein-Coupled Receptors (GPCRs). The primary documented activity of this compound is the activation of EGFR, which is not a member of the GPCR family. medchemexpress.comsun-shinechem.com

Adenosine (B11128) Receptor (A1, A2a, A2b) Binding

There is no available research data to suggest that this compound binds to or modulates the activity of adenosine receptors A1, A2a, or A2b.

Antioxidant Activity Assessment

No direct assessment of the antioxidant activity of this compound, such as radical scavenging assays, has been reported. In contrast, studies on its mechanism of action as an EGFR activator indicate that its biological effects are associated with the intracellular generation of hydrogen peroxide and the induction of electrophilic stress. nih.gov This suggests a pro-oxidant activity rather than an antioxidant effect.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 2 P Tolylthio Acetamide Analogues

Impact of Substitutions on the N-(4-bromophenyl) Moiety

The N-(4-bromophenyl) moiety is a critical pharmacophore, and alterations to this ring can significantly modulate the biological activity of the parent compound. Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that the nature and position of substituents on the phenyl ring are pivotal for their antimicrobial potential. nih.govsrce.hr

Halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have been associated with high lipophilicity. srce.hr This increased lipophilicity is thought to facilitate the passage of these molecules across the phospholipid bilayer of cell membranes, thereby enhancing their biological activity. srce.hr Consequently, the 4-bromo substitution in the parent compound is considered a favorable feature for bioactivity.

Below is a table summarizing the impact of representative substitutions on the N-phenyl ring of related acetamide (B32628) analogues on their biological activity.

Compound Series Substitution on N-phenyl ring Observed Impact on Biological Activity Reference
N-(substituted phenyl)-2-chloroacetamides4-Cl, 4-F, 3-BrHigh lipophilicity, enhanced antimicrobial activity nih.govsrce.hr
N-(substituted phenyl)-2-chloroacetamides4-OHLowest lipophilicity nih.gov
Aryl acetamide triazolopyridazinesElectron-withdrawing groupsImproved potency nih.gov
Aryl acetamide triazolopyridazinesElectron-donating groupsReduced potency nih.gov

Role of the p-tolylthio Group and its Substituents in Biological Efficacy

While specific SAR studies on the p-tolylthio group of N-(4-bromophenyl)-2-(p-tolylthio)acetamide are not extensively documented, research on analogous structures provides valuable insights. For instance, in a series of thioacetamide-triazoles, modifications to the aryl group of the thioacetamide (B46855) portion were generally well-tolerated, with various substitutions leading to compounds with excellent inhibitory values against E. coli. mdpi.com

The methyl group on the phenyl ring of the p-tolylthio moiety can also influence activity. Its electron-donating nature can affect the electronic properties of the sulfur atom and the aromatic ring. Furthermore, the position of this substituent is important; for example, in a study of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the position of methyl substituents on the anilide ring was found to be crucial for antibacterial potential. frontiersin.org

The following table illustrates the general importance of the arylthio moiety in related compounds.

Compound Series Arylthio Moiety/Substituent Observed Impact on Biological Activity Reference
Thioacetamide-triazolesVaried aryl substitutionsGenerally well-tolerated, leading to potent inhibitors mdpi.com
Theophylline-1,2,4-triazole tethered N-phenylacetamidesMethyl group on anilide ringPosition of substituent crucial for antibacterial activity frontiersin.org

Influence of the Acetamide Linker and its Modifications

The acetamide linker connecting the N-(4-bromophenyl) and the p-tolylthio moieties plays a significant role in the molecule's conformation and flexibility. The amide bond is a key structural feature in many biologically active compounds, participating in hydrogen bonding with protein backbones.

Modifications to this linker can have a profound impact on biological efficacy. For instance, in a study of thioacetamide-triazoles, even minor changes to the central thioacetamide linker had significant consequences. The introduction of a methyl branch to the thioacetamide linker substantially decreased antibacterial activity, while isomeric propionamide (B166681) and N-benzamide systems retained activity. mdpi.com This highlights the steric and electronic constraints imposed by the biological target on the linker region.

Bioisosteric replacement of the acetamide group with other functionalities, such as a thioamide, could also alter the compound's biological profile. Thioamides, for example, have been investigated as potential algicides, with some derivatives showing significant inhibitory effects. nih.gov

The table below summarizes findings on the modification of the acetamide linker in related compound series.

Compound Series Linker Modification Observed Impact on Biological Activity Reference
Thioacetamide-triazolesIntroduction of a methyl branchSubstantially decreased antibacterial activity mdpi.com
Thioacetamide-triazolesIsomeric propionamide and N-benzamide systemsRetained activity mdpi.com

Effect of Heteroaromatic Ring Systems (e.g., Thiazole (B1198619), Triazole, Pyridine) on Activity

The introduction of heteroaromatic rings in place of the phenyl moieties or as part of the linker can significantly influence the compound's physicochemical properties and biological activity. Heterocycles can alter polarity, hydrogen bonding capacity, and metabolic stability, and can also introduce new interaction points with biological targets.

For example, the incorporation of a thiazole ring into N-phenylacetamide derivatives has been shown to yield compounds with promising antibacterial and nematicidal activities. mdpi.com In one study, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited superior antibacterial activity against Xanthomonas oryzae pv. Oryzae compared to commercial standards. mdpi.com Similarly, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has led to compounds with promising antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov

The introduction of a triazole ring, as seen in thioacetamide-triazoles, has also been a successful strategy in developing novel antibacterial agents. mdpi.com In this series, the 1,2,3-triazole moiety was found to be critical for potency, with changes to this part of the molecule dramatically decreasing antibacterial activity. mdpi.com Furthermore, the introduction of a pyridine (B92270) ring in this same series was also well-tolerated. mdpi.com

The following table provides examples of the impact of incorporating heteroaromatic rings on the biological activity of related acetamide derivatives.

Compound Series Heteroaromatic Ring System Observed Biological Activity Reference
N-phenylacetamide derivativesThiazoleAntibacterial and nematicidal activity mdpi.com
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesThiazoleAntimicrobial and anticancer activity nih.govresearchgate.netnih.gov
Thioacetamide-triazoles1,2,3-TriazoleCritical for antibacterial potency mdpi.com
Thioacetamide-triazolesPyridineWell-tolerated, retained activity mdpi.com

Correlation of Molecular Topology and Physicochemical Features with Observed Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These studies often employ molecular descriptors that quantify various aspects of a molecule's topology and physicochemical properties.

For N-aryl derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets such as acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease. mdpi.comnih.gov These models have identified several important descriptors that effectively describe the bioactivity of the compounds, including AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (related to the molecule's dipole moment). nih.gov

In a QSPR (Quantitative Structure-Property Relationship) study of N-(aryl)-2-thiophene-2-ylacetamide derivatives with antitubercular activity, a statistically significant relationship was found between the partition coefficient (log P) and descriptors representing hydrogen acceptor groups and the field effects of substituents on the phenyl ring. asianpubs.org This indicates that the ability of the molecule to participate in hydrogen bonding and its electronic properties are key determinants of its partitioning behavior, which in turn influences its bioavailability and interaction with biological targets.

The table below lists key physicochemical descriptors and their general correlation with biological activity in related compound series.

Descriptor Physicochemical Property General Correlation with Biological Activity Reference
AlogP98 / log PLipophilicityInfluences membrane permeability and bioavailability nih.govasianpubs.org
Wiener IndexMolecular Topology/BranchingRelates to molecular size and shape nih.gov
Hydrogen Acceptor GroupsHydrogen Bonding CapacityImportant for ligand-receptor interactions asianpubs.org
Dipole MomentPolarity and Electronic DistributionAffects solubility and binding affinity nih.gov

Future Research Directions and Translational Perspectives

Applications in Chemical Biology and Probe Development for Specific Biological Pathways:There is no indication in the available literature that this compound has been developed or utilized as a chemical probe.

To maintain the principles of scientific accuracy and avoid the generation of unsubstantiated information, the requested article cannot be produced at this time. Further original research would be required to elucidate the properties and potential applications of N-(4-bromophenyl)-2-(p-tolylthio)acetamide.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(4-bromophenyl)-2-(p-tolylthio)acetamide?

The synthesis typically involves multi-step reactions:

  • Thioether formation : Reacting a bromophenyl precursor (e.g., 4-bromoaniline) with a thiol-containing intermediate (e.g., p-toluenethiol) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
  • Acetamide coupling : Introducing the acetamide group via nucleophilic acyl substitution, often using chloroacetyl chloride or activated esters, followed by purification via column chromatography .
  • Optimization : Critical parameters include temperature (60–80°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (6–24 hours) to achieve yields >70% .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
  • IR : Confirming functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C absorption at ~600 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 365.05) .
    • Chromatography : TLC or HPLC to assess purity (>95%) .

Q. What biological activities are associated with this compound?

Preclinical studies highlight:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or VEGFR2) via competitive binding to ATP pockets, with IC₅₀ values in the micromolar range .
  • Anti-inflammatory effects : Suppression of COX-2 and TNF-α in macrophage models .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

  • Metabolic instability : Use metabolic profiling (e.g., liver microsome assays) to identify degradation products .
  • Solubility limitations : Improve bioavailability via formulation (e.g., nanoemulsions) or structural modifications (e.g., PEGylation) .
  • Off-target effects : Employ proteome-wide binding assays (e.g., thermal shift assays) to identify non-specific interactions .

Q. What computational strategies are effective for studying target interactions?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with kinases (e.g., PDB ID: 1M17). Key interactions include hydrogen bonds with Lys721 and hydrophobic contacts with Leu694 .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate conformational changes .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How can synthetic yields be improved while minimizing side products?

Strategies include:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield by 15–20% .
  • In-line purification : Integrate flow chemistry with scavenger resins to remove unreacted intermediates .

Methodological Notes

  • Crystallography : For unambiguous structural confirmation, perform X-ray diffraction (e.g., SHELX suite) to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Troubleshooting : If NMR shows impurities, repurify via recrystallization (ethanol/water) or preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.